molecular formula C19H21ClO3 B452778 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde CAS No. 372498-50-5

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde

Cat. No.: B452778
CAS No.: 372498-50-5
M. Wt: 332.8g/mol
InChI Key: BSWWEPRBROHIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde is an organic compound with a complex structure It features a benzaldehyde core substituted with a methoxy group and a chlorinated isopropyl-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde typically involves multiple steps One common approach starts with the chlorination of 2-isopropyl-5-methylphenol to introduce the chlorine atom This intermediate is then reacted with formaldehyde to form the phenoxy methyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzoic acid.

    Reduction: 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-2-furoic acid
  • 2-[3-(4-Chloro-2-isopropyl-5-methylphenoxy)propyl]malonic acid

Uniqueness

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO3/c1-12(2)16-9-17(20)13(3)7-19(16)23-11-15-8-14(10-21)5-6-18(15)22-4/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWEPRBROHIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.